4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with pyrimidine-2-amine under suitable conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-azido-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole.
Oxidation: Formation of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-5-one.
Reduction: Formation of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-5-amine derivatives.
Scientific Research Applications
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole
- 4-bromo-3-methyl-1-phenyl-1H-pyrazole
- 4-bromo-3-methyl-1-(pyridin-2-yl)-1H-pyrazole
Uniqueness
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the pyrimidinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of kinase inhibitors and other bioactive molecules, where specific interactions with biological targets are crucial.
Properties
IUPAC Name |
4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSJLKXKPKJQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.